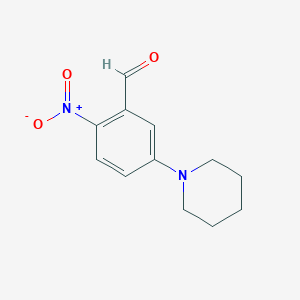
2-Nitro-5-(1-piperidinyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitro-5-(1-piperidinyl)benzaldehyde is an organic compound with the molecular formula C12H14N2O3 It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group at the second position and a piperidine ring at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Nitro-5-(1-piperidinyl)benzaldehyde involves the reaction of 2-fluoro-5-nitrobenzaldehyde with piperidine in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) in N,N-dimethylformamide (DMF) at room temperature. The reaction mixture is stirred overnight, and the product is obtained by precipitation with water and filtration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes, ensuring appropriate reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-5-(1-piperidinyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can oxidize the aldehyde group to a carboxylic acid.
Substitution: Nucleophiles such as amines or thiols can react with the nitro group under appropriate conditions.
Major Products Formed
Oxidation: 2-Nitro-5-piperidinobenzoic acid.
Reduction: 2-Amino-5-piperidinobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Nitro-5-(1-piperidinyl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitro-5-(1-piperidinyl)benzaldehyde involves its interaction with various molecular targets. For instance, in the Knoevenagel condensation reaction, the piperidine moiety acts as a catalyst, facilitating the formation of iminium ions and enolate intermediates . These intermediates then undergo further reactions to form the final product. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzaldehyde: Lacks the piperidine ring, making it less versatile in certain synthetic applications.
5-Nitro-2-piperidinobenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-Amino-5-piperidinobenzaldehyde:
Uniqueness
2-Nitro-5-(1-piperidinyl)benzaldehyde is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C12H14N2O3 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
2-nitro-5-piperidin-1-ylbenzaldehyde |
InChI |
InChI=1S/C12H14N2O3/c15-9-10-8-11(4-5-12(10)14(16)17)13-6-2-1-3-7-13/h4-5,8-9H,1-3,6-7H2 |
InChI Key |
AIQRXNNMBUMUCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


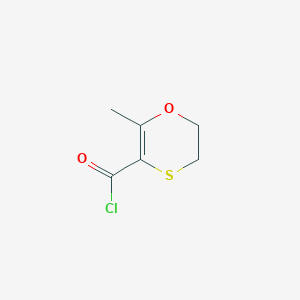


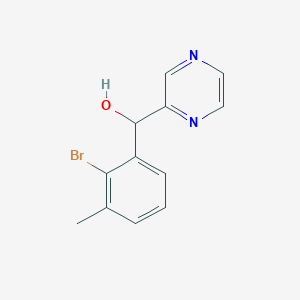
![3-(3-chloropropyl)-6-fluorobenzo[d]isoxazole](/img/structure/B8720573.png)
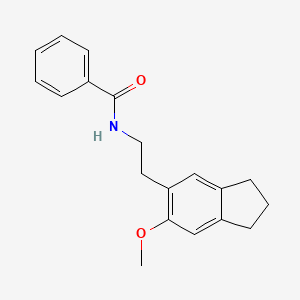
![N-Methyl-N'-[(pyridin-2-yl)methyl]thiourea](/img/structure/B8720579.png)
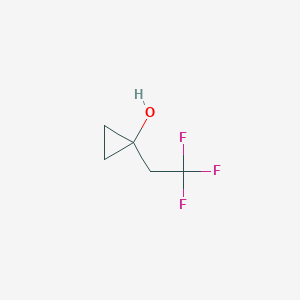
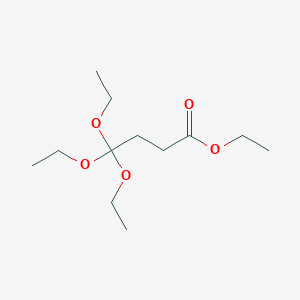
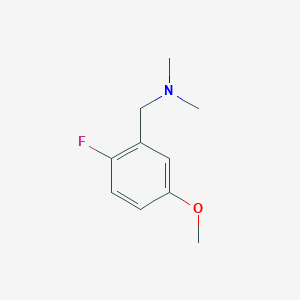

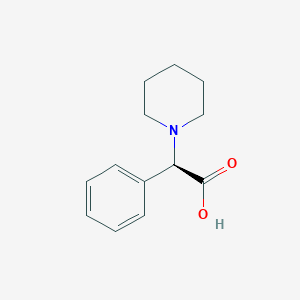

![2-[4-(1,3-dioxolan-2-yl)phenyl]-5-hydrazinyl-3-phenyl-1,6-Naphthyridine](/img/structure/B8720639.png)
